1-Octadecanaminium, N,N,N-trimethyl-, chloride, also known as cetyltrimethylammonium chloride (CTAC) or stearyltrimethylammonium chloride, is a quaternary ammonium compound with a long hydrophobic chain (octadecyl) and a positively charged head group (trimethylammonium). This unique structure makes it a valuable cationic surfactant. Cationic surfactants have the ability to lower the surface tension of water and form micelles in aqueous solutions. These micelles can encapsulate and solubilize hydrophobic molecules, making them useful in various research applications such as:
Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), CTAC can act as a phase transfer catalyst. It can facilitate the transfer of molecules between immiscible phases, such as water and organic solvents. This is particularly useful in:
-Octadecanaminium, N,N,N-trimethyl-, chloride finds applications in various other scientific research fields, including:
1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as trimethyloctadecylammonium chloride, is a quaternary ammonium compound with the chemical formula . This compound appears as a white or off-white powder and is odorless. It is highly soluble in polar solvents such as N,N-dimethylformamide and methanol, while being insoluble in non-polar solvents like hexane .
The mechanism of action depends on the specific application. Here are two examples:
This compound can be synthesized through several methods:
1-Octadecanaminium, N,N,N-trimethyl-, chloride has a wide range of applications:
Interaction studies indicate that 1-octadecanaminium, N,N,N-trimethyl-, chloride can form complexes with various anionic compounds. These interactions are essential for its function as a surfactant and biocide. Studies have shown that its effectiveness can be influenced by the presence of other surfactants or organic solvents, which may enhance or inhibit its antimicrobial activity .
Several compounds share structural characteristics with 1-octadecanaminium, N,N,N-trimethyl-, chloride. Here’s a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
1-Hexadecanaminium, N,N,N-trimethyl-, chloride | C_{19}H_{42}ClN | Shorter alkyl chain; less hydrophobic than octadecyl variant |
1-Dodecanaminium, N,N,N-trimethyl-, chloride | C_{15}H_{34}ClN | Intermediate chain length; used in personal care products |
Benzyltrimethylammonium chloride | C_{10}H_{16}ClN | Aromatic structure; used primarily as a phase transfer catalyst |
The primary distinction of 1-octadecanaminium, N,N,N-trimethyl-, chloride lies in its long hydrophobic alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This characteristic makes it particularly effective in applications requiring strong surface activity and emulsification capabilities .
1-Octadecanaminium chloride (commonly abbreviated as CTAC for cetyltrimethylammonium chloride, though this nomenclature sometimes refers to shorter-chain analogs) was first synthesized in the mid-20th century as part of advancements in surfactant chemistry. Initially recognized for its amphiphilic properties, it gained prominence in textile and personal care industries as a fabric softener and hair conditioning agent.
Decade | Key Developments | Applications |
---|---|---|
1950s–1960s | First industrial synthesis | Detergents, fabric softeners |
1970s–1980s | Adoption in haircare | Anti-static agents, conditioner formulations |
1990s–2000s | Phase transfer catalysis | Organic synthesis, pharmaceutical intermediates |
2010s–Present | Nanotechnology integration | Gold nanoparticle synthesis, drug delivery systems |
Source: Adapted from industrial patents and peer-reviewed studies
The compound’s name varies across literature due to chain-length ambiguity:
This variance necessitates careful scrutiny of chain length in experimental protocols.
1-Octadecanaminium chloride exhibits three primary functionalities:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₉H₄₂NCl (16-carbon chain) | |
Solubility | Highly soluble in water; insoluble in non-polar solvents | |
pH (5% solution) | 4.0–7.5 | |
Melting Point | 234°C |
Personal Care:
Water Treatment:
Nanotechnology:
Recent studies highlight CTAC’s role in:
The term CTAC is inconsistently applied:
Term | Chain Length | Common Applications |
---|---|---|
Cetyltrimethylammonium chloride | C₁₆ | Haircare, detergents |
Stearyltrimethylammonium chloride | C₁₈ | Industrial emulsions, phase transfer |
1-Octadecanaminium, N,N,N-trimethyl- | C₁₈ | Rarely reported; theoretical studies |
Source: Cross-referenced from PubChem, Sigma-Aldrich, and TCI Chemicals
The compound belongs to quaternary ammonium salts, characterized by:
The classical synthesis of 1-Octadecanaminium, N,N,N-trimethyl-, chloride, commonly known as stearyltrimethylammonium chloride, follows the fundamental quaternization reaction between tertiary amines and alkyl halides [4]. This reaction, historically termed the Menshutkin reaction, represents the primary method for producing quaternary ammonium compounds and involves the nucleophilic attack of a tertiary amine on an alkyl halide to form a quaternary ammonium salt [4] [10].
The conventional synthetic approach employs octadecylamine as the starting material, which undergoes methylation with methyl chloride or methyl iodide in the presence of a suitable base [3]. The reaction proceeds through a sequential alkylation mechanism where the primary amine is first converted to a tertiary amine through successive methylation reactions, followed by the final quaternization step to yield the desired quaternary ammonium chloride [3] [7].
Traditional reaction conditions typically require elevated temperatures ranging from 60 to 80 degrees Celsius and extended reaction times of 12 to 24 hours [15]. The classical method utilizes large volumes of anhydrous solvents, particularly acetonitrile, with solvent-to-substrate ratios reaching 150 equivalents [15]. These conditions ensure complete conversion while minimizing side reactions such as elimination or rearrangement [15].
The mechanism involves the formation of a highly polar transition state characterized by significant charge separation [10] [22]. Kinetic studies have demonstrated that the reaction rate is strongly dependent on solvent polarity, with higher dielectric constants facilitating faster quaternization rates [10] [22]. The activation energy for these transformations typically ranges from 86.4 to 94.8 kilojoules per mole, indicating the exothermic nature of the quaternization process [37].
Advanced synthetic methodologies for 1-Octadecanaminium, N,N,N-trimethyl-, chloride have evolved to address the limitations of classical approaches while improving reaction efficiency and environmental compatibility [14] [15]. Modern synthetic routes incorporate sophisticated activation strategies and novel reaction media to enhance both yield and selectivity [14] [15].
The Menshutkin reaction mechanism involves a bimolecular nucleophilic substitution pathway where the tertiary amine nitrogen attacks the electrophilic carbon center of the alkyl halide [4] [22]. Computational studies using density functional theory and ab initio methods have revealed that the transition state exhibits a dipole moment of approximately 7.0 Debye units, emphasizing the polar nature of the reaction intermediate [22]. The reaction coordinate analysis indicates that solvent polarity significantly influences the timing of bond formation and cleavage events [22].
Advanced synthetic routes employ alternative alkylating agents such as alkyl tosylates, alkyl mesylates, and alkyl triflates, which offer enhanced reactivity compared to traditional alkyl halides [11]. These activated substrates enable quaternization reactions to proceed under milder conditions while maintaining high conversion rates [11]. The improved leaving group ability of sulfonate esters facilitates faster reaction kinetics and reduces the formation of elimination byproducts [11].
Mechanistic investigations have identified the critical role of ion-pair formation in determining reaction selectivity [10]. The electrostatic interactions between the developing positive charge on the ammonium center and the departing halide anion influence the stereochemical outcome and regioselectivity of the transformation [10]. Advanced synthetic protocols exploit these interactions through the strategic selection of counterions and reaction media [10].
Green and sustainable synthesis methodologies for 1-Octadecanaminium, N,N,N-trimethyl-, chloride represent a paradigm shift toward environmentally responsible chemical manufacturing [14] [16] [19]. These approaches prioritize the reduction of hazardous solvents, minimization of waste generation, and implementation of energy-efficient reaction conditions [14] [16].
Microwave-assisted synthesis has emerged as a leading green technology for quaternary ammonium salt production [14] [15] [17]. This methodology employs electromagnetic radiation at frequencies of 2.45 gigahertz to provide selective heating of polar reaction components [14] [15]. Microwave irradiation reduces reaction times from hours to minutes while achieving comparable or superior yields compared to conventional heating methods [14] [15]. The technique operates at temperatures of approximately 95 degrees Celsius with reaction times ranging from 5 to 10 minutes, representing a dramatic improvement in energy efficiency [15].
Ultrasound-assisted synthesis provides an alternative green approach utilizing acoustic cavitation to enhance reaction rates [14] [15]. Sonochemical activation at frequencies of 35 kilohertz generates localized high-energy conditions that accelerate quaternization reactions [15]. This method achieves excellent yields of 85 to 95 percent within 60 minutes at temperatures of 60 degrees Celsius [15]. The ultrasonic treatment enhances mass transfer and provides uniform reaction conditions throughout the reaction mixture [15].
Deep eutectic solvents represent another sustainable alternative to conventional organic solvents [16]. Choline chloride-based deep eutectic solvents serve as both reaction medium and catalyst, eliminating the need for additional volatile organic compounds [16]. These biodegradable and non-toxic solvent systems demonstrate excellent solubilizing properties for both substrates and products while facilitating easy product recovery [16]. The quaternization reactions in deep eutectic solvents proceed at moderate temperatures of 60 to 80 degrees Celsius with reaction times of 6 to 8 hours [16].
Solvent-free synthesis protocols eliminate organic solvents entirely, representing the ultimate expression of green chemistry principles [33]. These methods employ solid-state mixing techniques or neat reaction conditions to achieve quaternization without the environmental burden of solvent waste [33]. Solvent-free approaches typically require slightly elevated temperatures of 80 to 120 degrees Celsius but offer the advantage of simplified product isolation and purification [33].
Optimization strategies for 1-Octadecanaminium, N,N,N-trimethyl-, chloride synthesis focus on the systematic manipulation of reaction parameters to maximize both conversion efficiency and product quality [8] [23] [29]. Contemporary optimization approaches employ design of experiments methodologies and response surface modeling to identify optimal reaction conditions [29] [37].
Temperature optimization studies reveal a complex relationship between reaction rate and product stability [29]. While elevated temperatures accelerate quaternization kinetics, excessive heating can promote thermal decomposition of the quaternary ammonium product [29]. Optimal temperature ranges typically fall between 70 and 90 degrees Celsius, representing a balance between reaction efficiency and product integrity [29]. Temperature ramping protocols, where the reaction temperature is gradually increased during the course of the transformation, can further enhance yield while minimizing degradation [29].
Reaction time optimization demonstrates that quaternization reactions exhibit rapid initial conversion followed by a plateau region where additional heating provides minimal benefit [15] [29]. Microwave-assisted synthesis achieves maximum conversion within 5 to 15 minutes, while conventional heating requires several hours to reach comparable yields [15]. Extended reaction times beyond the optimal window can lead to product decomposition and the formation of undesired byproducts [15] [29].
Stirring rate optimization ensures adequate mixing of reactants while preventing excessive mechanical stress that could promote side reactions [29]. Studies indicate that stirring rates between 250 and 500 revolutions per minute provide optimal mass transfer without causing detrimental effects [29]. Higher stirring rates show minimal improvement in reaction outcomes while potentially increasing energy consumption [29].
Substrate stoichiometry plays a crucial role in maximizing conversion and minimizing unreacted starting materials [21]. Optimal molar ratios typically employ a 1:2 ratio of tertiary amine to alkyl halide, ensuring complete conversion of the amine substrate [21]. Excess alkyl halide facilitates driving the equilibrium toward product formation while simplifying purification procedures [21].
Catalyst loading optimization involves determining the minimum effective concentration of promotional additives [12] [20]. Phase transfer catalysts typically require loadings of 2 to 10 mole percent to achieve maximum effectiveness [20] [21]. Higher catalyst concentrations may introduce impurities and complicate product purification without providing proportional improvements in yield [20].
Comparative analysis of synthetic pathways for 1-Octadecanaminium, N,N,N-trimethyl-, chloride reveals significant differences in efficiency, environmental impact, and economic feasibility [15] [33] [36]. This analysis encompasses traditional methodologies alongside emerging green technologies to provide a comprehensive evaluation of available synthetic options [15] [33].
Classical quaternization synthesis, while reliable and well-established, suffers from significant drawbacks including long reaction times, high solvent consumption, and substantial energy requirements [15]. Traditional methods achieve yields of 85 to 95 percent but require 12 to 24 hours of reaction time and utilize 150 equivalents of acetonitrile solvent [15]. The environmental impact is classified as high due to volatile organic compound emissions and energy-intensive heating requirements [15].
Microwave-assisted synthesis demonstrates superior performance across multiple metrics, achieving yields of 90 to 98 percent in reaction times of 0.1 to 0.2 hours [15]. The dramatic reduction in solvent requirements to 0.5 equivalents of acetonitrile represents a 300-fold improvement in atom economy [15]. Energy consumption is significantly reduced due to selective heating mechanisms and shortened reaction times [15]. The environmental impact is classified as low, making this approach highly attractive for industrial implementation [15].
Ultrasound-assisted synthesis provides an intermediate option with yields of 85 to 95 percent achieved in 1 hour reaction times [15]. Solvent requirements are moderate at 50 equivalents of acetonitrile, representing a threefold improvement over classical methods [15]. The environmental impact is classified as moderate due to reduced energy consumption compared to conventional heating [15].
Solvent-free synthesis offers the most environmentally benign approach with no solvent requirements and yields of 88 to 92 percent [33]. Reaction times of 2 to 4 hours are significantly shorter than classical methods while eliminating solvent-related environmental concerns [33]. The environmental impact is classified as very low, representing the ideal from a sustainability perspective [33].
Deep eutectic solvent methodology achieves yields of 80 to 90 percent with reaction times of 6 to 8 hours [16]. The use of biodegradable and recyclable solvents provides environmental advantages while maintaining reasonable efficiency [16]. The environmental impact is classified as low due to the non-toxic nature of deep eutectic solvents [16].
Phase transfer catalysis demonstrates yields of 75 to 85 percent with reaction times of 4 to 8 hours [20] [21]. This approach facilitates heterogeneous reaction conditions that simplify product separation and catalyst recovery [20] [21]. The environmental impact is classified as moderate due to the biphasic reaction system [20] [21].
Catalyst selection for 1-Octadecanaminium, N,N,N-trimethyl-, chloride synthesis significantly influences reaction kinetics, selectivity, and overall process efficiency [12] [20] [36]. The choice of catalytic system depends on the specific synthetic methodology employed and the desired balance between activity, selectivity, and environmental considerations [12] [20].
Lewis acid catalysts, including aluminum chloride and zinc chloride, operate through electrophilic activation of the alkyl halide substrate [12]. These catalysts enhance the electrophilicity of the carbon center adjacent to the halogen, facilitating nucleophilic attack by the tertiary amine [12]. Typical loading ranges from 5 to 15 mole percent, providing high catalytic activity under mild reaction conditions [12]. However, Lewis acid catalysts are moisture-sensitive and can be corrosive, limiting their applicability in certain reaction environments [12].
Brønsted acid catalysts, such as hydrochloric acid and sulfuric acid, function through protonation and stabilization mechanisms [12]. These catalysts facilitate quaternization by stabilizing the developing positive charge during the transition state [12]. Loading requirements are typically lower, ranging from 1 to 5 mole percent, making them cost-effective options [12]. The simplicity and affordability of Brønsted acids make them attractive for large-scale applications, though side reactions can occur under strongly acidic conditions [12].
Phase transfer catalysts enable quaternization reactions in biphasic systems by facilitating anion transfer between aqueous and organic phases [20] [21] [25]. These catalysts, typically quaternary ammonium or phosphonium salts, solubilize anionic reactants in organic media where quaternization occurs [20] [21]. Loading ranges from 2 to 10 mole percent, with bis-quaternary ammonium salts showing enhanced extractive abilities compared to conventional phase transfer catalysts [25]. The heterogeneous nature of these systems simplifies product separation and catalyst recovery [20] [21].
Ionic liquid catalysts serve dual roles as both reaction medium and catalyst, eliminating the need for conventional organic solvents [18] [19]. These molten salts provide unique reaction environments with tunable properties including polarity, viscosity, and thermal stability [18]. Ionic liquid systems demonstrate excellent recyclability and can be designed with specific structural features to enhance selectivity [18] [19]. The high cost of ionic liquids currently limits their industrial application, though advances in synthesis and recovery may improve economic feasibility [18] [19].
Crown ether catalysts operate through selective cation complexation, enhancing the nucleophilicity of the attacking amine [12]. These macrocyclic compounds demonstrate high selectivity and require loading of only 1 to 3 mole percent [12]. Crown ethers are particularly effective for reactions involving sterically hindered substrates but suffer from limited thermal stability [12].
Metal complex catalysts provide tunable activity through ligand modification and coordination environment manipulation [12]. Loading requirements typically range from 2 to 8 mole percent, with activity dependent on the specific metal center and ligand set [12]. While offering excellent control over reaction parameters, metal complexes often require complex synthesis and purification procedures [12].
Microwave sensitizer catalysts enhance selective heating efficiency in microwave-assisted synthesis [17]. These additives, typically ionic compounds or polar molecules, improve energy transfer from electromagnetic radiation to the reaction mixture [17]. Loading requirements are minimal, ranging from 1 to 2 mole percent, while providing significant improvements in heating uniformity and reaction rate [17].
The influence of catalyst structure on quaternization efficiency has been systematically investigated through quantitative structure-activity relationship studies [20] [39]. Catalyst descriptors including ammonium ion accessibility, interfacial adsorption affinity, and partition coefficient correlate meaningfully with catalytic activity [39]. These relationships provide guidance for rational catalyst design and optimization [39].
Synthesis Method | Temperature (°C) | Time (hours) | Yield (%) | Solvent Requirements | Environmental Impact |
---|---|---|---|---|---|
Classical Quaternization | 60-80 | 12-24 | 85-95 | High (150 eq acetonitrile) | High |
Microwave-Assisted Synthesis | 95 | 0.1-0.2 | 90-98 | Low (0.5 eq acetonitrile) | Low |
Ultrasound-Assisted Synthesis | 60 | 1 | 85-95 | Moderate (50 eq acetonitrile) | Moderate |
Solvent-Free Synthesis | 80-120 | 2-4 | 88-92 | None | Very Low |
Deep Eutectic Solvent Method | 60-80 | 6-8 | 80-90 | DES (choline chloride based) | Low |
Phase Transfer Catalysis | 25-60 | 4-8 | 75-85 | Biphasic system | Moderate |
Parameter | Optimal Range | Effect on Yield | Effect on Purity |
---|---|---|---|
Temperature | 70-90°C | Increases up to 90°C, then decreases | High temp may cause decomposition |
Reaction Time | 5-15 minutes (MW) | Increases rapidly, plateaus after 10 min | Extended time may cause side products |
Catalyst Loading | 0.5-2.0 mol% | Linear increase up to 2 mol% | Higher loading may introduce impurities |
Stirring Rate | 250-500 rpm | Improves mixing, minimal effect above 300 rpm | Good mixing improves selectivity |
Substrate Ratio | 1:2 (amine:halide) | Excess halide improves conversion | Proper ratio minimizes unreacted starting materials |
Solvent Polarity | High (ε > 30) | Higher polarity increases rate | Affects product crystallization |
Catalyst Type | Mechanism | Loading (mol%) | Advantages | Limitations |
---|---|---|---|---|
Lewis Acids (AlCl3, ZnCl2) | Electrophilic activation of halide | 5-15 | High activity, mild conditions | Corrosive, moisture sensitive |
Brønsted Acids (HCl, H2SO4) | Proton activation and stabilization | 1-5 | Simple, cost-effective | Side reactions possible |
Phase Transfer Catalysts | Anion transfer between phases | 2-10 | Heterogeneous separation | Limited substrate scope |
Ionic Liquids | Reaction medium and catalyst | Solvent quantity | Green, recyclable | High cost |
Crown Ethers | Cation complexation | 1-3 | High selectivity | Limited thermal stability |
Metal Complexes | Coordination activation | 2-8 | Tunable activity | Complex synthesis |
Corrosive;Acute Toxic;Irritant;Environmental Hazard